6-(Methoxymethoxy)naphthalene-2-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

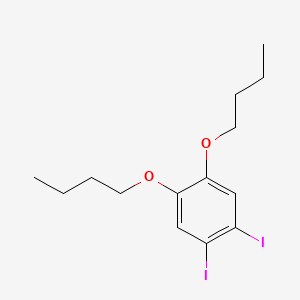

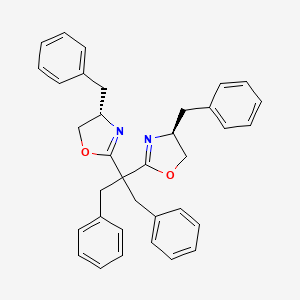

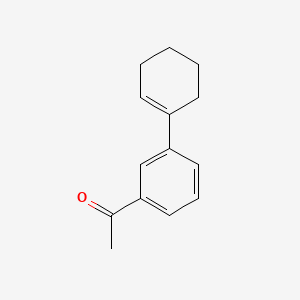

6-(Methoxymethoxy)naphthalene-2-boronic acid is a chemical compound with the CAS Number: 2246782-98-7 . It has a molecular weight of 232.04 .

Synthesis Analysis

The synthesis of 6-(Methoxymethoxy)naphthalene-2-boronic acid involves several chemical reactions. It is used as a reactant for Suzuki-Miyaura coupling . It also plays a role in the enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis .Molecular Structure Analysis

The molecular formula of 6-(Methoxymethoxy)naphthalene-2-boronic acid is C12H13BO4 . The InChI Code is 1S/C12H13BO4/c1-16-8-17-12-5-3-9-6-11 (13 (14)15)4-2-10 (9)7-12/h2-7,14-15H,8H2,1H3 .Chemical Reactions Analysis

This compound is involved in several chemical reactions. It is used in Suzuki-Miyaura coupling , enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis , enantioselective synthesis of aryl ketones , copper-catalyzed trifluoromethylation , and rhodium-catalyzed oxidative coupling with alkynes .Physical And Chemical Properties Analysis

The compound is a white to off-white crystalline powder . It has a melting point of >295 °C and a predicted boiling point of 416.2±37.0 °C . The predicted density is 1.23±0.1 g/cm3 . It is slightly soluble in DMSO and methanol when heated .Wissenschaftliche Forschungsanwendungen

Sensing Applications

Boronic acids are known for their ability to form reversible covalent bonds with diols and strong Lewis bases, which makes them ideal for use in various sensing applications . They can be used in both homogeneous assays and heterogeneous detection systems. The interaction with diols is particularly useful for the detection of sugars and other biological molecules that contain diol groups.

Biological Labelling

The diol-binding property of boronic acids is exploited in biological labelling . They can be used to label proteins, cells, and other biological entities for tracking and analysis purposes. This application is crucial in understanding biological processes and developing new diagnostic methods.

Protein Manipulation and Modification

Boronic acids interact with proteins, enabling their manipulation and modification . This is significant in the study of protein function, the development of protein-based therapeutics, and the exploration of protein interactions within biological systems.

Separation Technologies

In separation technologies, boronic acids are used due to their selective binding properties . They can be incorporated into materials used for chromatography and other separation methods, aiding in the purification of biological molecules, especially those containing diols.

Development of Therapeutics

Boronic acids play a role in the development of therapeutic agents . Their ability to inhibit enzymes and bind to biological molecules has led to the creation of drugs that can target specific biological pathways. For example, bortezomib, a boronic acid-derived drug, is used in cancer therapy.

Controlled Release of Insulin

In the field of diabetes management, boronic acids are used in the controlled release of insulin . They can respond to glucose levels in the blood, allowing for the development of glucose-responsive insulin delivery systems that release insulin when needed.

Safety and Hazards

The compound is classified under GHS07 and has a signal word of warning . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Wirkmechanismus

Biochemical Pathways

It’s known that boronic acids can participate in suzuki-miyaura coupling, enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .

Action Environment

Eigenschaften

IUPAC Name |

[6-(methoxymethoxy)naphthalen-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO4/c1-16-8-17-12-5-3-9-6-11(13(14)15)4-2-10(9)7-12/h2-7,14-15H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIHUINMAWPVRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methoxymethoxy)naphthalene-2-boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)